

Application Notes and Protocols: Seahorse XF Metabolic Analysis of Indy Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Indy** (I'm not dead yet) gene, first identified in Drosophila melanogaster, is a fascinating target for metabolic research and drug development. It encodes a plasma membrane transporter for citrate and other Krebs cycle intermediates.[1] Reduction in **Indy** gene expression has been shown to extend lifespan in flies and worms, and to confer metabolic benefits in mice, largely by mimicking a state of caloric restriction.[1][2] These benefits include increased insulin sensitivity, resistance to diet-induced obesity, and enhanced mitochondrial biogenesis.[2]

Given the central role of **Indy** in regulating the availability of cytoplasmic citrate, a key metabolic node, its mutation or inhibition directly impacts cellular energy metabolism.[1] Cytoplasmic citrate is a precursor for fatty acid synthesis and can allosterically inhibit glycolysis. Therefore, altered **Indy** function is predicted to have profound effects on mitochondrial respiration and glycolysis.

The Agilent Seahorse XF Analyzer is a powerful tool for assessing real-time cellular metabolic function by measuring two key parameters: the Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis. This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic phenotype of **Indy** mutants.

Key Metabolic Concepts in Indy Mutants

Reduced **Indy** function leads to lower intracellular citrate levels, which in turn is expected to:

- Decrease fatty acid synthesis: Less cytoplasmic citrate is available as a substrate for ATPcitrate lyase, the first committed step in fatty acid synthesis.
- Increase fatty acid oxidation: Lower citrate levels relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.
- Modulate glycolysis: Citrate is an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a
 rate-limiting enzyme in glycolysis. Reduced citrate may therefore lead to an increased
 glycolytic rate.
- Enhance mitochondrial biogenesis: Studies have shown that reduced **Indy** expression can lead to an increase in mitochondrial density.
- Alter electron transport chain (ETC) activity: Some research suggests that the enzymatic
 activity of ETC complexes may be lower in **Indy** mutants, which, coupled with increased
 mitochondrial number, could lead to more efficient ATP production with reduced reactive
 oxygen species (ROS) generation.

Data Presentation: Expected Metabolic Profile of Indy Mutants

While direct OCR and ECAR data from Seahorse assays on **Indy** mutants are not readily available in the published literature, based on the known molecular functions of the **Indy** gene, a hypothetical metabolic profile can be predicted. The following table summarizes the expected changes in key metabolic parameters in **Indy** mutant cells or tissues compared to wild-type controls, as measured by the Seahorse XF Mito Stress Test.

Metabolic Parameter	Wild-Type (WT)	Indy Mutant	Expected Change in Indy Mutant	Rationale
Basal OCR (pmol/min)	150 ± 10	120 ± 8	1	Potentially lower basal metabolic rate due to altered substrate utilization, mimicking caloric restriction.
ATP-linked OCR (pmol/min)	120 ± 9	95 ± 7	ţ	Reflects the decrease in basal respiration dedicated to ATP synthesis.
Proton Leak (pmol/min)	30 ± 3	25 ± 2	ļ	May indicate more efficient mitochondrial coupling.
Maximal OCR (pmol/min)	300 ± 25	350 ± 30	Ť	Increased mitochondrial density could contribute to a higher maximal respiratory capacity.
Spare Respiratory Capacity (%)	100 ± 15	192 ± 20	†	A significant increase suggests enhanced ability to respond to metabolic stress, a hallmark of improved

				mitochondrial fitness.
Non- Mitochondrial Oxygen Consumption (pmol/min)	20 ± 5	20 ± 5	↔	Expected to be unchanged as it is largely due to cytosolic enzymes.
Basal ECAR (mpH/min)	40 ± 4	50 ± 5	1	Reduced citrate- mediated inhibition of glycolysis could lead to a higher basal glycolytic rate.

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific **Indy** mutation, cell type, and experimental conditions.

Experimental Protocols

This section provides detailed protocols for performing a Seahorse XF Mito Stress Test on either isolated mitochondria from Drosophila melanogaster or cultured cells with manipulated **Indy** expression.

Protocol 1: Seahorse XF Analysis of Isolated Mitochondria from Drosophila melanogaster

This protocol is adapted for analyzing the function of mitochondria isolated from **Indy** mutant and wild-type flies.

Materials:

• Drosophila melanogaster (Indy mutant and wild-type strains)

- Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.5 mM
 EDTA
- · Bovine Serum Albumin (BSA), fatty acid-free
- Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2
- Substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)
- Agilent Seahorse XF24 or XF96 Cell Culture Microplates
- Agilent Seahorse XF Analyzer

Procedure:

- Mitochondria Isolation:
 - Homogenize 50-100 flies per genotype in ice-cold MIB.
 - Perform differential centrifugation to pellet mitochondria.
 - Wash the mitochondrial pellet with MIB without BSA.
 - Resuspend the final mitochondrial pellet in a small volume of MAS.
 - Determine protein concentration using a standard assay (e.g., BCA).
- Seahorse Plate Preparation:
 - On the day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
 - \circ On the day of the assay, load 5-10 μg of isolated mitochondria per well of the Seahorse XF plate in 50 μL of MAS.

- Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
- After centrifugation, gently add 450 μL of pre-warmed MAS containing the desired substrates (e.g., 10 mM pyruvate, 2 mM malate) to each well.
- Incubate the plate at 37°C for 10-15 minutes in a non-CO2 incubator to allow for temperature and pH equilibration.
- Seahorse XF Mito Stress Test:
 - Load the Seahorse XF sensor cartridge with the following compounds for sequential injection:
 - Port A: ADP (to measure State 3 respiration)
 - Port B: Oligomycin (to inhibit ATP synthase and measure State 4o respiration)
 - Port C: FCCP (to uncouple the mitochondria and measure maximal respiration)
 - Port D: Rotenone/Antimycin A (to inhibit Complex I and III and measure nonmitochondrial oxygen consumption)
 - Calibrate the Seahorse XF Analyzer.
 - Run the Mito Stress Test protocol.

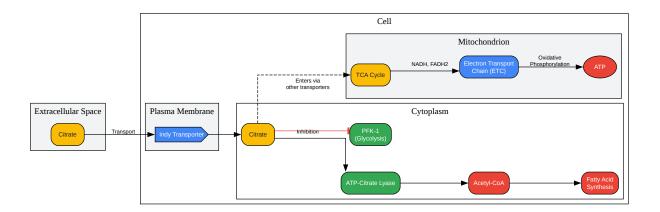
Protocol 2: Seahorse XF Analysis of Cultured Cells with Altered Indy Expression

This protocol is for analyzing mammalian cells where **Indy** expression has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).

Materials:

- Wild-type and Indy knockdown/knockout cell lines
- Complete cell culture medium

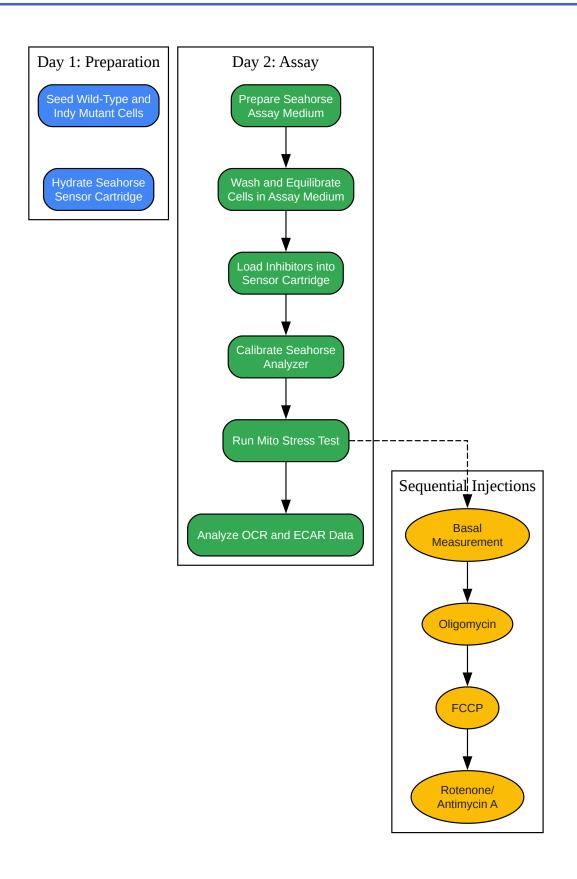
- Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type)
- Agilent Seahorse XF Cell Mito Stress Test Kit
- Agilent Seahorse XF96 Cell Culture Microplates
- Agilent Seahorse XF Analyzer


Procedure:

- Cell Seeding:
 - The day before the assay, seed cells in a Seahorse XF96 plate at a pre-determined optimal density. Cell density is critical and should be optimized for each cell line to ensure OCR is within the instrument's linear range.
 - Allow cells to attach and grow overnight in a standard CO2 incubator.
- Plate Preparation for Assay:
 - On the day of the assay, remove the cell culture medium and gently wash the cells twice with pre-warmed Seahorse XF Base Medium.
 - Add the final volume of pre-warmed Seahorse XF Base Medium to each well.
 - Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
- Seahorse XF Mito Stress Test:
 - Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
 - On the day of the assay, replace the calibrant with pre-warmed Seahorse XF Base Medium.

- Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the sensor cartridge.
- o Calibrate the Seahorse XF Analyzer.
- Run the Mito Stress Test protocol.

Mandatory Visualizations
Indy Gene Signaling Pathway



Click to download full resolution via product page

Caption: The **Indy** transporter's role in cellular metabolism.

Seahorse XF Mito Stress Test Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for the Seahorse XF Mito Stress Test.

Conclusion

The Seahorse XF Analyzer provides a robust platform for elucidating the metabolic consequences of altered **Indy** gene function. By measuring OCR and ECAR in real-time, researchers can gain valuable insights into how **Indy** mutations impact mitochondrial respiration, glycolysis, and overall cellular bioenergetics. The protocols and expected outcomes detailed in this application note serve as a comprehensive guide for scientists investigating the role of **Indy** in metabolism, aging, and disease, and for professionals in drug development targeting this important metabolic regulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Frontiers | The role of INDY in metabolism, health and longevity [frontiersin.org]
- 2. Frontiers | INDY—A New Link to Metabolic Regulation in Animals and Humans [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Seahorse XF Metabolic Analysis of Indy Mutants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10786704#seahorse-assay-for-metabolic-analysis-in-indy-mutants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com